molecular formula C17H14N4O2S B2865094 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide CAS No. 2034615-57-9

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide

Cat. No. B2865094
CAS RN: 2034615-57-9
M. Wt: 338.39
InChI Key: ZQTIPMPUBANBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential pharmaceutical applications . They are known to exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic effects .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles can be achieved through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles includes a fused imidazole and thiazole ring . The spatial structure of these compounds provides opportunities to use them as catalysts in asymmetric synthesis .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazoles depend on the substituents present in the molecule . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles depend on their specific structure and substituents .

Scientific Research Applications

Antitubercular Drug Development

The structural motif of imidazo[2,1-b][1,3]thiazoles has been explored for its potential in antitubercular drug development. Compounds with this structure have been investigated as backups to existing antitubercular drugs, showing promise in combating tuberculosis .

Neglected Tropical Diseases

Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit activity against neglected tropical diseases, particularly Chagas disease. This highlights the compound’s potential as a therapeutic agent in areas where such diseases are prevalent .

Asymmetric Synthesis Catalysts

The unique spatial structure of imidazo[2,1-b][1,3]thiazoles allows them to be used as catalysts in asymmetric synthesis. This application is significant in the production of chiral molecules, which are important in pharmaceuticals.

Chemical Research Tool

Sigma-Aldrich lists a related compound, (2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine, as part of a collection of unique chemicals for early discovery researchers. This suggests that our compound of interest could serve as a valuable tool in chemical research for exploring new reactions and pathways .

Anticancer Research

Imidazo[2,1-b][1,3]thiazoles have been synthesized with the aim of developing potential anticancer agents. The efficacy of these compounds against various cancer cell lines is an area of ongoing research .

Molecular Weight Determination

The molecular weight and structure of imidazo[2,1-b][1,3]thiazoles can be determined and utilized in various scientific studies, including pharmacokinetics and drug metabolism research .

Mechanism of Action

Target of Action

The primary targets of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide are yet to be identified. Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes and pathways .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the cellular processes they are involved in .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be elucidated. Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effect on these pathways can lead to downstream effects such as the modulation of gene expression, alteration of cellular metabolism, and changes in cell signaling .

Pharmacokinetics

The compound’s solubility, stability, and molecular weight can influence its bioavailability . For instance, its solubility can affect its absorption and distribution, while its stability can influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of the compound’s action are yet to be fully understood. Based on the activities of similar compounds, it can be hypothesized that it may have anti-inflammatory, anticancer, and antimicrobial effects . These effects can result from the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Moreover, the compound’s efficacy can be influenced by the physiological and pathological state of the organism .

Future Directions

Future research on imidazo[2,1-b]thiazoles could involve exploring their potential as therapeutic agents for various diseases, including cancer and infectious diseases . Further studies could also investigate their synthesis and chemical properties.

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-7,10H,8-9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTIPMPUBANBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.